4'-Thioinosine
CAS No.:
Cat. No.: VC18826345
Molecular Formula: C10H12N4O4S
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O4S |
|---|---|
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | HJYJLNGDBFAKPJ-KQYNXXCUSA-N |
| Isomeric SMILES | C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
| Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Introduction
Chemical Identity and Structural Features
4'-Thioinosine (CAS: 58004-19-6) has the molecular formula C₁₀H₁₂N₄O₄S and a molecular weight of 284.29 g/mol . The sulfur substitution at the 4'-position of the ribose moiety distinguishes it from canonical inosine, conferring unique electronic and steric properties. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the β-D-arabinofuranosyl configuration, which is critical for its biological activity .
Synthesis Methodologies
Enzymatic Approaches
Early syntheses utilized trans-N-deoxyribosylase to catalyze the reaction between 2'-deoxy-4'-thiouridine and purine bases, yielding 4'-thio purine nucleosides with improved efficiency over traditional methods . This approach achieved a 73% conversion rate for 2'-deoxy-4'-thioinosine derivatives .
Chemical Synthesis
The Pummerer-type thioglycosylation reaction emerged as a pivotal method, enabling the synthesis of 4'-thioFAC (1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine), a potent antineoplastic agent . Key steps include:
-
Protection of hydroxyl groups with benzyl or acetyl moieties.
-
Thioglycosylation using Lawesson’s reagent or sodium hydrosulfide.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Enzymatic Catalysis | 73–82 | High specificity, mild conditions | Limited substrate scope |
| Pummerer Reaction | 60–75 | Scalability, versatile purine coupling | Requires toxic reagents |
| Biocatalytic Diversification | >90 | One-pot process, eco-friendly | Requires optimized enzymes |
Biological Activity and Mechanisms
Anticancer Mechanisms
As a purine antimetabolite, 4'-thioinosine disrupts de novo purine synthesis, depleting dNTP pools and inducing S-phase arrest. It exhibits cytotoxicity against lymphoid malignancies (IC₅₀: 2–5 μM) via:
-
DNA synthesis inhibition: Incorporation into DNA causes chain termination .
-
Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization .
Table 2: Cytotoxicity Profiles in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 2.1 | DNA synthesis inhibition, apoptosis |
| HeLa (Cervical) | 4.8 | ROS generation, PARP cleavage |
| Colon 36 (Murine) | 3.5 | dNTP depletion, cell cycle arrest |
Applications in Research and Therapy
Antiviral Therapy
4'-Thioinosine derivatives like 4'-thioFAC show promise against herpesviruses, with 10-fold higher selectivity indices than ganciclovir . Clinical trials are pending due to pharmacokinetic challenges, including rapid renal clearance .
Cancer Chemotherapy
In phase I/II trials for chronic lymphocytic leukemia (CLL), 4'-thioinosine achieved a 40% response rate but caused dose-limiting myelosuppression . Combination regimens with fludarabine are under investigation .
RNA Labeling and Transcriptomics
Functionalized derivatives like 5-ethynyl-4'-thiouridine enable metabolic RNA labeling in HeLa cells, facilitating real-time tracking of RNA synthesis without cytotoxicity at concentrations ≤10 μM . This probe’s utility was validated via click chemistry and fluorescence microscopy .
Pharmacokinetics and Toxicity
Absorption and Metabolism
4'-Thioinosine exhibits oral bioavailability of 15–20% in rodents, with peak plasma concentrations at 2–4 hours. It undergoes hepatic metabolism via adenosine deaminase to 6-thioxanthine, an inactive metabolite .
Toxicity Profiles
-
Nephrotoxicity: Acute tubular necrosis observed at doses >50 mg/kg in rats .
-
Myelosuppression: Dose-dependent reduction in leukocyte counts (Grade 3–4 in 30% of patients) .
Recent Advances and Future Directions
Biocatalytic Diversification
A 2024 study demonstrated one-pot enzymatic synthesis of 5-iodo-4'-thiouridine, enabling scalable production of novel analogs for high-throughput screening .
Targeted Delivery Systems
Liposomal encapsulation and antibody-drug conjugates (ADCs) are being explored to mitigate toxicity. Preclinical data show a 50% reduction in nephrotoxicity with PEGylated liposomes .
Transcriptome Dynamics
4'-Thioinosine-based probes are revolutionizing RNA sequencing techniques, particularly in studying RNA turnover and viral RNA replication in real time .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume